Thiamphenicol palmitate
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Overview
Description
Thiamphenicol palmitate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichloroacetamido group, a hydroxy group, and a methanesulfonylphenyl group attached to a propyl chain, which is further linked to a hexadecanoate moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiamphenicol palmitate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dichloroacetamido intermediate: This step involves the reaction of dichloroacetic acid with an amine to form the dichloroacetamido group.
Introduction of the hydroxy group: The hydroxy group is introduced through a hydroxylation reaction, often using oxidizing agents.
Attachment of the methanesulfonylphenyl group:
Coupling with the propyl chain: The propyl chain is attached through a series of substitution reactions.
Esterification with hexadecanoic acid: The final step involves the esterification of the intermediate with hexadecanoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Thiamphenicol palmitate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The dichloroacetamido group can be reduced to form an amine.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Thiamphenicol palmitate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Thiamphenicol palmitate involves its interaction with specific molecular targets and pathways. The dichloroacetamido group may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The hydroxy and methanesulfonylphenyl groups may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-methanesulfonyl-3-(2,2,2-trifluoroethoxy)methylbenzoic acid
- N-{3-[(2-aminoacetyl)oxy]-1-hydroxy-1-(4-methanesulfonylphenyl)propan-2-yl}-2,2-dichloroethanimidic acid
Uniqueness
Thiamphenicol palmitate is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-1-(4-methylsulfonylphenyl)propyl] hexadecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45Cl2NO6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(33)37-26(24(21-32)31-28(34)27(29)30)22-17-19-23(20-18-22)38(2,35)36/h17-20,24,26-27,32H,3-16,21H2,1-2H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGLXKYZAOFGQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(C1=CC=C(C=C1)S(=O)(=O)C)C(CO)NC(=O)C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45Cl2NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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